5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide
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Overview
Description
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The hydroxy group is then introduced via a hydroxylation reaction. Finally, the benzamide moiety is formed through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-(2-hydroxy-4-nitrophenyl)benzamide
- 5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness
5-tert-Butyl-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The combination of hydroxy and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
52063-06-6 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)11-4-9-15(20)14(10-11)16(21)18-12-5-7-13(8-6-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) |
InChI Key |
MRJFSBJCRWEHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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